molecular formula C12H11NO2 B3066416 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione CAS No. 81109-49-1

3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B3066416
CAS No.: 81109-49-1
M. Wt: 201.22 g/mol
InChI Key: XCOLWDZEHYDCOP-UHFFFAOYSA-N
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Description

3,4-Dimethylphenylmaleimide is a chemical compound belonging to the class of maleimides, which are known for their diverse biological activities Maleimides are characterized by the presence of a maleimide ring, which is a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylphenylmaleimide typically involves the reaction of 3,4-dimethylphenylamine with maleic anhydride. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain pure 3,4-dimethylphenylmaleimide .

Industrial Production Methods

Industrial production of 3,4-dimethylphenylmaleimide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenylmaleimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylphenylmaleimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethylphenylmaleimide involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the transfer of phosphate groups from ATP to target proteins. This inhibition disrupts cellular signaling pathways, leading to various biological effects, including antitumor and antibacterial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylphenylmaleimide is unique due to the presence of the 3,4-dimethylphenyl group, which enhances its chemical stability and biological activity. This compound exhibits a broader range of biological activities compared to other maleimide derivatives, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3,4-dimethyl-1-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOLWDZEHYDCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C1=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506837
Record name 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81109-49-1
Record name 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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